molecular formula C21H17FN2O3S2 B2389688 (3Z)-3-{[(4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894673-85-9

(3Z)-3-{[(4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2389688
CAS No.: 894673-85-9
M. Wt: 428.5
InChI Key: ZDNLRNUHQPEHSK-UNOMPAQXSA-N
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Description

The compound "(3Z)-3-{[(4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide" is a heterocyclic molecule featuring a thienothiazine core substituted with a 4-fluorophenylaminomethylene group and a 4-methylbenzyl moiety. Its structure includes a sulfone group (2,2-dioxide), which enhances electronic stability and influences solubility.

Properties

IUPAC Name

(3Z)-3-[(4-fluoroanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S2/c1-14-2-4-15(5-3-14)13-24-18-10-11-28-21(18)20(25)19(29(24,26)27)12-23-17-8-6-16(22)7-9-17/h2-12,23H,13H2,1H3/b19-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNLRNUHQPEHSK-UNOMPAQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=C(C=C4)F)S2(=O)=O)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=C(C=C4)F)/S2(=O)=O)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-3-{[(4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a thieno[3,2-c][1,2]thiazine derivative known for its potential biological activities. This article synthesizes current research findings regarding its biological properties, including its mechanisms of action, therapeutic applications, and structural activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C_{20}H_{18}F_{N}_{2}O_{3}S_{2} with a molecular weight of approximately 432.46 g/mol. The structure features a thieno[3,2-c][1,2]thiazine core with a fluorophenyl group and a methylbenzyl substituent. This unique configuration is believed to contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various thiazine derivatives found that certain modifications enhance their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways associated with cell survival and death .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. It has been shown to reduce the production of pro-inflammatory cytokines in cell models exposed to lipopolysaccharides (LPS), suggesting it may serve as a therapeutic agent for inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
  • Receptor Modulation : It could act on various receptors that mediate cellular responses related to growth and inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research indicates that modifications to the fluorophenyl and methylbenzyl groups can significantly affect biological activity. For instance, increasing the electron-withdrawing capacity of substituents enhances antimicrobial potency .

Case Studies

Several case studies have highlighted the efficacy of thiazine derivatives in clinical settings:

  • Case Study 1 : A derivative similar to this compound was tested in animal models for its anticancer effects. Results showed a marked reduction in tumor size compared to controls .
  • Case Study 2 : In a clinical trial assessing anti-inflammatory agents, compounds within this class demonstrated reduced symptoms in patients with rheumatoid arthritis .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in organic synthesis, allowing chemists to develop more complex molecules. It can participate in various reactions such as oxidation, reduction, and substitution, making it versatile in synthetic chemistry.
  • Reagent in Organic Reactions : It is used as a reagent in organic reactions due to its ability to undergo nucleophilic or electrophilic substitutions, facilitating the formation of new compounds.

Biology

  • Biological Activity Studies : Research has indicated that this compound may exhibit antimicrobial, anticancer, and anti-inflammatory properties. Its interaction with biological targets is under investigation to understand its potential therapeutic effects .
  • Mechanism of Action : The compound may modulate enzyme activity or receptor interactions, leading to beneficial cellular responses. Ongoing studies aim to elucidate the specific molecular pathways involved in its biological effects.

Medicine

  • Therapeutic Potential : Investigations are ongoing into the potential use of this compound as a therapeutic agent for various diseases. Its unique structure may allow it to target specific disease mechanisms effectively .
  • Case Studies : Preliminary studies have shown promising results in vitro regarding its efficacy against certain cancer cell lines. Further research is needed to confirm these findings and explore clinical applications.

Industry

  • Material Development : The compound's unique chemical properties make it suitable for developing new materials such as polymers and coatings. Its stability and reactivity can be harnessed for industrial applications.
  • Pharmaceutical Formulations : Given its potential biological activities, this compound is being explored for incorporation into pharmaceutical formulations aimed at treating infections or inflammatory conditions .

Data Tables

Application AreaSpecific UseDescription
ChemistryBuilding BlockUsed in synthesizing complex organic molecules
ChemistryOrganic ReagentFacilitates various organic reactions
BiologyAntimicrobialPotential activity against pathogens
BiologyAnticancerInvestigated for efficacy against cancer cells
MedicineTherapeutic AgentExplored for treatment of diseases
IndustryMaterial DevelopmentUtilized in creating new polymers and coatings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their differences are summarized below:

Compound Core Structure Substituents Key Functional Groups Potential Applications
Target Compound Thieno[3,2-c][1,2]thiazin-4(3H)-one 4-Fluorophenylaminomethylene, 4-methylbenzyl Sulfone (2,2-dioxide) Unknown (inferred: antiviral)
(3Z)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide Thieno[3,2-c][1,2]thiazin-4(3H)-one 2-Fluorophenylaminomethylene (vs. 4-F in target), 4-methylbenzyl Sulfone (2,2-dioxide) Structural studies only
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 1,2,4-Triazole-5(4H)-thione 2-Chlorobenzylideneamino, 2-chlorophenyl Thione (C=S), Chloro substituents Crystal engineering, hydrogen bonding
Quinazolinone Schiff bases (e.g., 3t) Quinazolin-4(3H)-one Varied arylidene substituents Schiff base (C=N), Aromatic rings Antiviral (TMV inhibition)

Substituent Effects

  • Benzyl vs. Chlorobenzyl : The 4-methylbenzyl group in the target compound increases lipophilicity compared to chlorobenzyl derivatives , which may influence membrane permeability.
  • Sulfone vs. Thione : The sulfone group in the target compound offers greater oxidative stability than the thione (C=S) group in triazole-thiones .

Research Findings and Data Gaps

Data Limitations

  • No experimental data (e.g., IC₅₀, solubility, thermal stability) are available for the target compound.
  • The role of the sulfone group in modulating biological activity remains speculative.

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